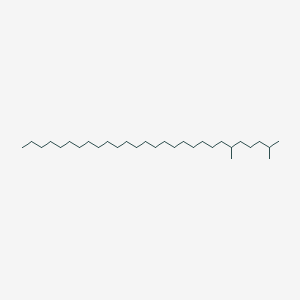

2,6-Dimethyloctacosane

Beschreibung

Eigenschaften

CAS-Nummer |

110996-06-0 |

|---|---|

Molekularformel |

C30H62 |

Molekulargewicht |

422.8 g/mol |

IUPAC-Name |

2,6-dimethyloctacosane |

InChI |

InChI=1S/C30H62/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-30(4)28-25-26-29(2)3/h29-30H,5-28H2,1-4H3 |

InChI-Schlüssel |

GSYPZMGGOFSENM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)C |

Herkunft des Produkts |

United States |

In Microbial Systems

Association with Branched Glycerol (B35011) Dialkyl Glycerol Tetraethers (bGDGTs)

Branched glycerol dialkyl glycerol tetraethers (bGDGTs) are membrane lipids synthesized by certain bacteria, notably from the phylum Acidobacteria. nih.govnih.gov These compounds are widely used in paleoclimatology as proxies for past temperature and pH. biorxiv.org The core structure of some bGDGTs is based on a C28 dicarboxylic acid with methyl branches. Specifically, a common component is 13,16-dimethyloctacosane dioic acid (also known as iso-diabolic acid). vliz.benih.govnih.gov This compound is a structural isomer of 2,6-dimethyloctacosane. The biosynthesis of these branched structures by bacteria highlights a fascinating parallel in the use of complex lipids across different domains of life. The presence of a monoglycosidic bGDGT containing 13,16-dimethyloctacosane has been detected in a hot spring, indicating in situ production in such environments. researchgate.netfrontiersin.org The organisms responsible for the production of bGDGTs in these geothermal ecosystems are still under investigation. researchgate.netfrontiersin.org

Table 2: Comparison of Dimethylalkane Structures

| Compound | Organismal Source (Example) | Function/Association | Reference |

|---|---|---|---|

| 2,6-Dimethyloctacosane | Colorado potato beetle (Leptinotarsa decemlineata) | Component of external lipids | unl.edu |

| 13,16-Dimethyloctacosane | Acidobacteria | Core structure of branched GDGTs | vliz.benih.govnih.gov |

Orthoptera (Crickets)

Production by Specific Microorganisms (e.g., Mycobacterium gordonae)

Beyond the bGDGT pathway primarily associated with Acidobacteria, other bacteria may contribute to the pool of dimethylalkane precursors. The production of dimethyl-branched carboxylic acids by certain microorganisms presents an alternative source. researchgate.netnih.gov For instance, the bacterium Mycobacterium gordonae is known to produce 2,4-dimethyltetradecanoic acid. researchgate.netnih.gov Geochemists have proposed that such branched fatty acids could be the diagenetic precursors to dimethylalkanes, analogous to how monomethyl alkanes are thought to derive from monomethyl fatty acids. researchgate.netnih.gov While M. gordonae itself may not directly produce 2,6-dimethyloctacosane, its production of related branched lipids provides a plausible biological source for shorter-chain dimethylalkanes through subsequent geological alteration. researchgate.netnih.gov

Table 1: Examples of Branched Alkane Precursors and Their Microbial Sources

| Precursor Type | Specific Compound Example | Potential Microbial Source | Resulting Alkane (Post-Diagenesis) |

|---|---|---|---|

| Branched GDGT | bGDGT Ib | Acidobacteria, Thermotogales | 13,16-Dimethyloctacosane |

| Branched Fatty Acid | 2,4-Dimethyltetradecanoic acid | Mycobacterium gordonae | Dimethylalkanes |

In Geological and Sedimentary Environments

Long-chain dimethylalkanes are identified in various geological deposits, where their presence is a result of the long-term preservation and transformation of microbially-derived organic matter.

The precursors to dimethylalkanes, bGDGTs, are found in high abundance in environments rich in organic matter, such as peat bogs. researchgate.net These environments are significant sinks of carbon and represent the initial stages of coal and kerogen formation.

With deeper burial and thermal alteration, these precursors are transformed and incorporated into kerogen. Dimethylalkanes are subsequently found in ancient sediments and rocks. For example, a series of 2,2-dimethylalkanes has been identified in immature samples from the Cretaceous Western Interior Seaway. High molecular weight 3,7-dimethylalkanes have also been identified in the pyrolysis products of Jurassic-era shales. nih.gov Specifically, 13,16-dimethyloctacosane has been liberated from the kerogen of the Messel oil shale, directly confirming its presence in these geological formations. nih.gov

The presence of long-chain dimethylalkanes in sedimentary rocks is strong evidence of their diagenetic origin. Diagenesis refers to the physical and chemical changes that occur in sediments after deposition as they are buried and exposed to higher temperatures and pressures. During this process, complex organic molecules like lipids break down and are transformed into stable hydrocarbons like kerogens and bitumens.

The formation of high molecular weight dimethylalkanes is believed to occur through the thermal alteration and chemical reduction of their functionalized biological precursors during diagenesis and the more intense phase of catagenesis. nih.gov The possibility that dimethylalkanes are derived diagenetically from microbial dimethyl carboxylic acids, such as those produced by Mycobacterium gordonae, has been specifically proposed. researchgate.netnih.gov The identification of these alkanes in thermally mature rocks that have entered the oil-generating window further supports their formation through geological processes rather than direct biosynthesis.

Biosynthetic Pathways and Regulation

Insect Hydrocarbon Biosynthesis of Branched Alkanes

Insects produce a vast array of cuticular hydrocarbons (CHCs), which are essential for preventing desiccation and serve as chemical signals in communication. researchgate.netannualreviews.orgnih.gov These CHCs are complex mixtures that include n-alkanes, alkenes, and methyl-branched alkanes like 2,6-dimethyloctacosane. annualreviews.orgresearchgate.netresearchgate.net The synthesis of these compounds occurs through a conserved pathway that modifies products from general fatty acid metabolism. researchgate.netscienceopen.com

Elongation-Decarboxylation Pathway and Methyl Branch Formation

The fundamental pathway for CHC synthesis involves the elongation of fatty acid precursors followed by a final decarboxylation step. annualreviews.orgscienceopen.com The process begins with products of fatty acid synthase (FAS), typically C16 or C18 fatty acids. elifesciences.org

The key steps are:

Chain Elongation : Very-long-chain fatty acids (VLCFAs) are produced by elongase enzymes, which sequentially add two-carbon units from malonyl-CoA to the growing fatty acyl-CoA chain. annualreviews.orgscienceopen.com The specificity of different elongase enzymes contributes to the diversity of chain lengths observed in insect CHC profiles. scienceopen.com In Drosophila melanogaster, 19 different elongase genes have been identified. annualreviews.org

Methyl Branch Formation : The synthesis of methyl-branched alkanes requires the incorporation of a methylmalonyl-CoA unit in place of a malonyl-CoA during the elongation process. annualreviews.orgmyrmecologicalnews.org This step is catalyzed by a specific microsomal fatty acid synthase. scienceopen.com The propionate (B1217596) unit for the methyl branch is derived from amino acids such as valine, isoleucine, or methionine. annualreviews.orgmyrmecologicalnews.org For a dimethyl-branched alkane like 2,6-dimethyloctacosane, this incorporation would occur at two specific points in the chain elongation. The stereochemistry of the methyl branch is determined during the reduction of the α,β-unsaturated thioester by the enoyl-ACP reductase domain of the fatty acid synthase complex. pnas.org

Reduction and Decarbonylation : The completed VLCFA is first reduced to a very-long-chain aldehyde. scienceopen.comnih.gov In the final and defining step for hydrocarbon production, this aldehyde undergoes oxidative decarbonylation, where the carbonyl carbon is removed as carbon dioxide, yielding a hydrocarbon that is one carbon shorter than its fatty aldehyde precursor. nih.govpnas.org This reaction is catalyzed by a highly conserved, insect-specific cytochrome P450 enzyme from the CYP4G family. pnas.orgresearchgate.net

Genetic and Molecular Regulation of CHC Synthesis

The biosynthesis of CHCs is governed by a suite of specific genes whose expression levels dictate the final CHC profile. researchgate.net Research, primarily in Drosophila melanogaster, has identified several key gene families involved in this process. researchgate.netelifesciences.org

| Gene Family | Function in CHC Biosynthesis | Specific Examples (from Drosophila) |

| Fatty Acid Synthases (FAS) | Catalyze the synthesis of fatty acid precursors. A microsomal FAS is specific for methyl-branched precursors. annualreviews.orgscienceopen.com | Three FAS genes are present in the D. melanogaster genome, two of which are expressed in oenocytes. scienceopen.com |

| Fatty Acid Elongases (elo) | Extend the carbon chain of fatty acyl-CoAs to produce VLCFAs of specific lengths. annualreviews.orgscienceopen.com | eloF is involved in producing the female pheromones 7,11-HD (C27:2) and 7,11-ND (C29:2). annualreviews.orgscienceopen.com |

| Acyl-CoA Desaturases (desat) | Introduce double bonds into the fatty acyl-CoA chain to create unsaturated CHCs. scienceopen.comitg.benih.gov | desat1 and desat2 are involved in pheromone biosynthesis. elifesciences.orgnih.gov |

| Fatty Acyl-CoA Reductases (FAR) | Reduce the very-long-chain acyl-CoA to an aldehyde, the immediate precursor to the hydrocarbon. itg.benih.gov | Knockdown of specific FARs in Drosophila led to an increase in longer-chain CHCs. itg.be |

| Cytochrome P450 (CYP4G) | Catalyzes the final oxidative decarbonylation step, converting the aldehyde to a hydrocarbon. pnas.orgresearchgate.net | CYP4G1 in Drosophila and CYP4G2 in the housefly are essential for CHC production. pnas.org |

The variation in the expression of these genes, including fatty acid synthases, elongases, desaturases, and reductases, leads to the vast diversity of CHC profiles observed across different insect species and even between sexes and populations. elifesciences.orgitg.benih.gov

Cellular Sites of Synthesis (Oenocytes)

Cuticular hydrocarbons are synthesized in specialized cells called oenocytes. researchgate.netnih.govelifesciences.org These large, secretory cells are of ectodermal origin and in adult insects are typically found as segmentally arranged clusters in the abdomen, often associated with the fat body. elifesciences.orgbiorxiv.org Genetic ablation of oenocytes in Drosophila leads to a dramatic reduction in most CHC species, confirming their central role in this process. nih.govnih.gov Once synthesized in the oenocytes, the hydrocarbons are transported through the hemolymph by lipophorin proteins to the cuticle, where they are deposited on the epicuticle to form a protective waxy layer. annualreviews.orgnih.govpnas.org

Hormonal and Transcriptional Control of CHC Composition

The composition of an insect's CHC profile is not static; it is dynamically regulated by a variety of internal and external factors. biodiversity-science.netbiodiversity-science.net This regulation occurs at the hormonal and transcriptional levels, allowing insects to alter their chemical signature in response to developmental stage, age, sex, and environmental conditions. nih.govresearchgate.net

Hormones play a significant role in modulating CHC profiles. For instance, genes involved in sex determination, such as transformer in Drosophila, can influence the expression of CHC biosynthesis genes, leading to sexually dimorphic hydrocarbon blends. researchgate.net

At the transcriptional level, the expression of genes involved in the CHC pathway is tightly controlled. nih.gov For example, the nuclear receptor Hnf4, which is highly expressed in oenocytes, regulates the expression of genes required for VLCFA biosynthesis, including elongases and CYP4G1. nih.gov Furthermore, the transport of CHCs to the cuticular surface, a critical step for barrier function, is also under transcriptional control. The expression of the ABC transporter gene snu (snustorr), which is involved in CHC externalization, can vary between species, correlating with differences in desiccation resistance. frontiersin.org This complex regulatory network ensures that the CHC profile is precisely tailored to the insect's physiological needs and ecological context. biodiversity-science.netnih.gov

Microbial Biosynthesis of Branched Alkanes and Precursors

While insects are masters of branched alkane synthesis, certain bacteria also produce unique branched-chain lipids that serve structural roles in their cell membranes. These lipids, though different in structure and function from insect CHCs, share biosynthetic principles related to the formation of long, branched alkyl chains.

Formation of Diabolic Acids and Glycerol (B35011) Ether Lipids

Diabolic Acids : A notable class of microbial branched lipids are the diabolic acids. These are long-chain α,ω-dicarboxylic acids that feature vicinal (adjacent) methyl branches near the center of the carbon chain. biorxiv.orggerli.comwikipedia.org For example, 15,16-dimethyltriacontanedioic acid (a C32 diabolic acid) has been identified in bacteria from the genera Butyrivibrio and Thermotoga. gerli.comwikipedia.org Another related compound, 13,16-dimethyl octacosanedioic acid, known as iso-diabolic acid, is a major membrane lipid in bacteria of the phylum Acidobacteria. biorxiv.orgasm.org The biosynthesis of these molecules is thought to occur via the tail-to-tail condensation of two fatty acids. biorxiv.org For instance, the C32 diabolic acid is formed by coupling two C16 fatty acids at their penultimate (ω-1) carbon atoms. biorxiv.org

Glycerol Ether Lipids : Another significant class of microbial lipids are the alkyl glycerol ether lipids (AGEs), which are particularly common in thermophilic and some mesophilic bacteria. frontiersin.orgresearchgate.net Unlike the ester-linked lipids found in most bacteria, AGEs contain more chemically stable ether bonds linking the alkyl chains to the glycerol backbone. frontiersin.orgresearchgate.net The alkyl chains in these lipids can be linear or methyl-branched. frontiersin.org The formation of the ether bond is an enzymatically controlled process. A gene homologous to plasmalogen synthase (plsA) has been identified in bacteria like Thermotoga maritima and is proposed to be involved in converting ester bonds to ether bonds, generating saturated alkyl ethers. biorxiv.orgwur.nl Bacteria can adjust the composition of these ether lipids, such as by altering the degree of branching in the alkyl chains, to regulate membrane fluidity in response to environmental changes like temperature. frontiersin.orgresearchgate.net

Enzymatic Mechanisms of Condensation and Ether Bond Formation

The biosynthesis of long-chain, branched alkanes like 2,6-Dimethyloctacosane is a complex process rooted in the fundamental pathways of lipid metabolism. While the specific enzymatic cascade for 2,6-Dimethyloctacosane is not extensively detailed in public literature, the underlying mechanisms involve the condensation of fatty acid precursors and, in some organisms, the formation of ether bonds, which are characteristic of certain microbial lipids.

Bacterial membranes are typically composed of fatty acids linked to glycerol-3-phosphate via ester bonds. vliz.benih.gov However, some bacteria are capable of synthesizing membrane-spanning lipids (MSLs) through a tail-to-tail condensation of fatty acids. vliz.bebiorxiv.org This process results in the formation of very long-chain dicarboxylic acids, such as diabolic acids and iso-diabolic acids, which can be precursors to complex hydrocarbons. vliz.bebiorxiv.org Recent research has identified the bacterial enzymes responsible for this condensation reaction and for the subsequent formation of ether bonds. vliz.benih.gov The building blocks for iso-diabolic acid, a related long-chain lipid structure, are confirmed to be branched iso-fatty acids. vliz.bebiorxiv.org

The formation of ether bonds in bacteria, a feature once thought to be almost exclusive to archaea, is also a critical area of study. portlandpress.com While archaea use prenyltransferases to form ether linkages to a glycerol-1-phosphate backbone, some bacteria employ different enzymatic machinery. biorxiv.orgportlandpress.com For instance, a homolog of plasmalogen synthase has been identified in certain bacteria and is proposed to be involved in converting ester bonds to ether bonds, generating saturated alkyl ethers. vliz.beasm.org In myxobacteria, two distinct pathways for ether lipid biosynthesis have been found, one involving an alkylglycerone-phosphate synthase and another utilizing the elbB-elbE gene cluster. vliz.be These enzymatic systems provide the chemical capability to produce the stable ether linkages found in some complex lipids.

The table below summarizes key enzymes and enzyme systems involved in the biosynthesis of lipid components relevant to long-chain hydrocarbon formation.

| Enzyme/System | Function | Organism Type | Relevant Precursors |

| MSL Synthase | Catalyzes the tail-to-tail condensation of fatty acids to form membrane-spanning lipids (MSLs). vliz.bebiorxiv.org | Bacteria | Fatty Acids (FAs) |

| Plasmalogen Synthase Homolog (e.g., plsA) | Involved in the conversion of ester bonds to ether bonds, creating saturated alkyl ethers. vliz.be | Bacteria (e.g., Thermotoga maritima) | Ester-linked lipids |

| Alkylglycerone-phosphate synthase (agps gene) | Contributes to the biosynthesis of ether lipids. vliz.be | Myxobacteria | Not specified |

| elbB-elbE gene cluster | An independent pathway for the production of ether lipids. vliz.be | Myxobacteria, Acidobacteria | Not specified |

| Geranylgeranylglyceryl phosphate (B84403) (GGGP) synthase | Attaches isoprenoid chains to glycerol-1-phosphate to form the first ether bond in archaea. portlandpress.com | Archaea | Isoprenoid chains, Glycerol-1-phosphate |

Environmental Factors Influencing Microbial Lipid Production

The production of microbial lipids, which serve as the foundational pool for hydrocarbons like 2,6-Dimethyloctacosane, is heavily influenced by environmental and cultivation conditions. mdpi.comoup.com Microorganisms classified as 'oleaginous' can accumulate lipids in excess of 20% of their dry mass. oup.com The regulation of this accumulation is a response to various external stimuli, which can be manipulated to enhance lipid yields.

One of the most significant factors is nutrient availability, particularly the carbon-to-nitrogen (C/N) ratio. mdpi.comoup.com Nitrogen limitation is a well-established trigger for lipid accumulation. mdpi.com When nitrogen becomes scarce, microbial cells divert excess carbon from protein synthesis and biomass growth towards the synthesis of storage lipids, primarily triacylglycerols (TAGs). mdpi.com Consequently, a high C/N ratio in the growth medium generally favors high lipid content. mdpi.comoup.com

Physical parameters such as temperature, pH, and aeration also play crucial roles. mdpi.comoup.com

Temperature : Every microorganism has an optimal temperature range for growth and lipid production. For instance, in the yeast Lipomyces starkeyi, higher temperatures promoted lipid content and glucose conversion, but the degree of fatty acid unsaturation was lower. oup.com Conversely, reducing the temperature during the lipid accumulation phase increased the proportion of oleic acid. oup.com

pH : The pH of the culture medium affects cell permeability and the metabolism of fatty acids. mdpi.com Maintaining an optimal pH is essential for maximizing both cell growth and lipid synthesis. oup.com

Aeration and Oxygen : Oxygen is vital for the growth and metabolism of many oleaginous microbes. mdpi.com In some bacteria, such as Rhodobacter sphaeroides, low oxygen levels trigger an increase in membrane surface area and a corresponding threefold increase in total fatty acid content. asm.org Optimizing the airflow rate in bioreactors has been shown to enhance lipid production. mdpi.com

The following table details the influence of key environmental factors on microbial lipid production.

| Environmental Factor | Effect on Lipid Production |

| High Carbon/Nitrogen (C/N) Ratio | Strongly promotes lipid accumulation by diverting excess carbon from growth to lipid synthesis. mdpi.com |

| Nutrient Limitation (e.g., Nitrogen, Phosphorus) | A primary trigger for the production of storage lipids like triacylglycerols (TAGs). mdpi.com |

| Temperature | Affects enzyme activity, membrane fluidity, and the rate of lipid synthesis. Can influence the saturation level of fatty acids. oup.comtandfonline.com |

| pH | Influences metabolic pathways and cell permeability, with an optimal range for maximizing lipid yield. mdpi.comoup.com |

| Oxygen/Aeration | Essential for the metabolism of many oleaginous microbes. Low oxygen can induce lipid accumulation in some facultative bacteria. mdpi.comasm.org |

| Agitation | Ensures homogeneity of the culture medium, improving nutrient availability and oxygen transfer, which impacts growth and lipid production. mdpi.com |

Advanced Analytical Methodologies for 2,6 Dimethyloctacosane Research

Sample Preparation and Extraction Protocols

The initial and most critical step in the analysis of 2,6-Dimethyloctacosane is its effective extraction from the sample matrix. The choice of protocol depends on the location of the lipid within the sample, whether it is on the surface (cuticular), within tissues (internal), or produced by microorganisms.

Cuticular lipids, or waxes, form a protective outer layer on many organisms, such as insects and plants. As a non-polar hydrocarbon, 2,6-Dimethyloctacosane is a common component of this layer. Extraction methods are designed to dissolve these surface lipids without disrupting the underlying tissues. This is typically achieved by briefly immersing the sample in a non-polar organic solvent. The choice of solvent and extraction time are critical variables that influence the yield and purity of the extracted lipids. mdpi.comresearchgate.net

Solvents with low polarity are most effective for selectively dissolving cuticular waxes. mdpi.com For instance, n-hexane is highly suitable for this purpose. mdpi.com Dichloromethane is another effective solvent for recovering cuticular lipids. researchgate.net More polar solvents like acetone may also be used, but they tend to co-extract other cellular components, such as sugars, which can complicate subsequent analysis. mdpi.comresearchgate.net The duration of the extraction is optimized to ensure complete removal of the surface waxes while minimizing contamination from internal lipids.

| Solvent | Polarity | Selectivity for Lipids | Common Extraction Time | Notes |

|---|---|---|---|---|

| n-Hexane | Non-polar | High | 1-3 hours | Provides high recovery of lipids with minimal contamination from polar cellular components. mdpi.com |

| Dichloromethane | Weakly polar | High | ~6 hours | Offers lipid recovery similar to n-hexane. mdpi.comresearchgate.net |

| Acetone | Polar | Low to Moderate | Variable | Can solubilize other cellular materials like sugars, requiring further purification steps. mdpi.com |

To analyze 2,6-Dimethyloctacosane present within cells and tissues, more rigorous extraction methods are required to disrupt cell membranes and release the internal lipids. These protocols typically involve tissue homogenization in a mixture of polar and non-polar solvents.

The most widely used methods are biphasic solvent systems, such as the Folch and Bligh & Dyer methods. nih.govnih.gov The Folch method, for example, uses a chloroform/methanol mixture (2:1, v/v) to homogenize the tissue sample. nih.govnih.gov The methanol helps to disrupt the hydrogen bonding between lipids and proteins, while the chloroform dissolves the non-polar lipids like 2,6-Dimethyloctacosane. nih.gov Following homogenization, water or a saline solution is added, which induces a phase separation. The lipids, including 2,6-Dimethyloctacosane, are partitioned into the lower chloroform layer, which can then be collected for analysis. nih.gov Another effective biphasic system is the methyl-tert-butyl ether (MTBE) method, which also achieves separation of lipids into an organic phase. nih.gov

| Step | Procedure | Purpose |

|---|---|---|

| 1. Homogenization | Homogenize tissue sample in a chloroform/methanol (2:1, v/v) mixture. | Disrupts cells and solubilizes lipids. nih.govnih.gov |

| 2. Phase Separation | Add water or a saline solution to the homogenate and vortex vigorously. | Induces the formation of two distinct liquid phases (aqueous and organic). nih.gov |

| 3. Centrifugation | Centrifuge the mixture to achieve clear separation of the layers. | Compacts cellular debris and clarifies the interface between the two phases. nih.gov |

| 4. Collection | Carefully collect the lower chloroform phase containing the lipids. | Isolates the lipid fraction, including 2,6-Dimethyloctacosane, from non-lipid contaminants. nih.gov |

Extracting lipids from microbial sources such as bacteria, yeast, and microalgae requires effective disruption of the robust cell walls. nih.gov A preliminary step often involves treating the microbial cells to halt enzymatic activity and facilitate cell lysis. For instance, yeast cells may be ground under liquid nitrogen and treated with hot isopropanol to inactivate lipolytic enzymes before extraction. pubcompare.ai

Once the cells are prepared, lipid extraction typically proceeds using solvent-based methods similar to those for internal lipids, such as the Bligh & Dyer protocol. These methods employ organic solvents like chloroform, methanol, and hexane to separate lipids from the cellular matrix. nih.gov The process may be enhanced by mechanical disruption techniques such as sonication or bead beating to ensure complete extraction. nih.gov The choice of solvent system can be tailored to optimize the recovery of hydrocarbons like 2,6-Dimethyloctacosane.

Chromatographic Separation Techniques

Following extraction, the complex lipid mixture must be separated to isolate and quantify 2,6-Dimethyloctacosane. Gas chromatography is the premier technique for this purpose due to the volatility of hydrocarbon compounds.

Gas chromatography (GC) is the standard method for analyzing volatile and semi-volatile compounds like 2,6-Dimethyloctacosane. nih.gov The technique relies on a high-efficiency capillary column, which contains a stationary phase coated on its inner surface. sigmaaldrich.com For the separation of non-polar hydrocarbons, columns with a non-polar stationary phase, such as polydimethylsiloxane (e.g., DB-1, OV-1), are typically used. sigmaaldrich.comnist.gov

In a GC analysis, the extracted lipid sample is injected into a heated port, where it vaporizes. An inert carrier gas (e.g., helium or hydrogen) transports the vaporized analytes through the column. Separation occurs based on the differential partitioning of compounds between the mobile carrier gas and the stationary phase. The elution order generally follows the boiling points of the analytes. sigmaaldrich.com 2,6-Dimethyloctacosane, as a large C30 hydrocarbon, has a high boiling point and a correspondingly long retention time. A flame ionization detector (FID) is commonly used for detection due to its high sensitivity to hydrocarbons. nih.gov

| Column Type | Stationary Phase | Column Dimensions | Temperature Program | Retention Index (I) |

|---|---|---|---|---|

| Capillary | Ultra-1 (Crosslinked Methyl Siloxane) | 12 m x 0.2 mm | 150°C (4 min), then 4°C/min to 320°C (30 min) | 2905 |

| Capillary | DB-1 (100% Dimethylpolysiloxane) | 30 m x 0.32 mm x 0.25 µm | 60°C to 320°C | 2905 |

| Capillary | OV-1 (Methyl Silicone) | 40 m | 200°C to 310°C at 2°C/min | 2905.3 |

| Capillary | Polydimethyl siloxane | Not Specified | Custom | 2905 |

For exceptionally complex samples, such as crude oil or certain biological extracts, one-dimensional GC may not provide sufficient resolving power to separate all components. azom.comgcms.cz In these cases, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation capacity. sepsolve.comchemistry-matters.com

GCxGC utilizes two columns with different stationary phase properties (e.g., a non-polar primary column and a polar secondary column) connected by a modulator. sepsolve.comresearchgate.net The modulator traps fractions of the effluent from the first column and periodically re-injects them onto the second, shorter column for a rapid, secondary separation. chemistry-matters.com This process generates a two-dimensional chromatogram (contour plot) where compounds are separated based on two different properties, typically volatility and polarity. sepsolve.com This structured separation allows chemically similar compounds to group together in the plot, aiding in identification. azom.comgcms.cz The increased peak capacity of GCxGC makes it a powerful tool for resolving 2,6-Dimethyloctacosane from a multitude of other hydrocarbons and matrix components that might co-elute in a standard 1D-GC analysis. sepsolve.comchemistry-matters.com

| Feature | One-Dimensional GC (1D-GC) | Two-Dimensional GC (GCxGC) |

|---|---|---|

| Principle | Separation using a single capillary column. sigmaaldrich.com | Separation using two columns of different polarity. sepsolve.com |

| Peak Capacity | Limited, potential for co-elution in complex mixtures. azom.comgcms.cz | Greatly increased, allowing for better resolution of components. sepsolve.com |

| Sensitivity | Standard | Improved due to better signal-to-noise ratios from peak focusing. sepsolve.com |

| Data Output | 2D chromatogram (signal vs. time). | 3D surface plot or 2D contour plot (retention time 1 vs. retention time 2). sepsolve.com |

| Application | Routine analysis of moderately complex samples. | Analysis of highly complex mixtures (e.g., petroleum, environmental samples, metabolomics). sepsolve.comchemistry-matters.com |

Liquid Chromatography (LC) for Polar Derivatives

Direct analysis of non-polar hydrocarbons such as 2,6-dimethyloctacosane by liquid chromatography (LC) is not common due to their limited interaction with typical stationary phases. However, LC becomes a powerful tool when these molecules are converted into polar derivatives. mdpi.commdpi.com Derivatization introduces functional groups that enhance solubility in mobile phases commonly used in LC and improves interaction with the stationary phase, allowing for effective separation. mdpi.com

For instance, while not standard for simple alkanes, hypothetical derivatization strategies could introduce chromophores or ionizable groups, enabling detection by UV or mass spectrometry (MS) detectors, respectively. The principles for this approach are borrowed from fields like lipidomics, where LC-MS is widely used to analyze molecules with long hydrocarbon chains. uva.es Techniques such as reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) could then be employed. uva.es The choice of the stationary and mobile phases would be critical and tailored to the specific properties of the resulting polar derivative. Although direct applications to 2,6-dimethyloctacosane are not widely documented, the versatility of LC makes it a viable option for targeted analyses following chemical modification. mdpi.com

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable technique for the identification and structural elucidation of 2,6-dimethyloctacosane. It provides information on molecular weight and fragmentation patterns that serve as a fingerprint for the molecule's structure.

Electron Impact Mass Spectrometry (EI-MS) is a classic technique used for the analysis of volatile compounds like hydrocarbons, typically coupled with Gas Chromatography (GC). In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. youtube.com The fragmentation of long-chain methyl-branched alkanes follows predictable pathways, primarily involving cleavage at the points of branching.

For 2,6-dimethyloctacosane, the resulting mass spectrum would be characterized by a series of fragment ions. Key fragmentation events include:

Cleavage adjacent to the methyl branches: This is the most significant fragmentation pathway. Cleavage between C5-C6 and C6-C7, and between C1-C2 and C2-C3 would produce characteristic ions.

Absence of a strong molecular ion: A major limitation of EI for long-chain alkanes is that the high energy often leads to such extensive fragmentation that the molecular ion (M+) peak is very weak or entirely absent. researchgate.net

Series of alkyl fragments: The spectrum will show a pattern of ions separated by 14 Da (corresponding to CH₂ groups), which is characteristic of aliphatic chains.

The specific masses of the larger fragment ions resulting from cleavage around the C2 and C6 branching points are crucial for confirming the positions of the methyl groups. The fragmentation pattern serves as a structural fingerprint that can be compared to databases for identification. nih.gov

Linked-scan techniques in mass spectrometry are used to establish a direct relationship between a parent ion and its fragmentation products (daughter ions). This method is particularly useful for confirming fragmentation pathways and elucidating the structure of complex molecules from a mixture. In a linked scan, the magnetic field (B) and the electric field (E) of a double-focusing mass spectrometer are scanned simultaneously, maintaining a constant ratio (e.g., B/E). This allows for the specific detection of all daughter ions arising from a pre-selected parent ion.

For branched alkanes like 2,6-dimethyloctacosane, linked-scan daughter ion monitoring can be used to confirm that the characteristic fragment ions observed in the EI-MS spectrum indeed originate from the 2,6-dimethyloctacosane parent ion. A study on branched alkanes from insect lipids specifically utilized a comparison of main-beam and linked-scanned spectra to aid in their identification. nist.gov This method enhances the confidence in structural assignments by filtering out interfering ions from co-eluting compounds or background noise.

Given that mass spectra of different dimethylalkane isomers can be very similar, chromatographic retention data are essential for unambiguous identification. nist.gov The Kovats Retention Index (RI) system is a standardized method in gas chromatography for converting retention times into system-independent constants. nist.govgcms.cz The RI of a compound is calculated by normalizing its retention time to that of adjacent n-alkane standards. scielo.br

The position of methyl branches significantly influences a compound's volatility and, consequently, its retention index. unl.edu Therefore, each dimethylalkane isomer will have a unique RI value on a given GC column. For 2,6-dimethyloctacosane, several Kovats RI values have been experimentally determined and reported in databases like the NIST Chemistry WebBook. nist.gov These values are crucial for distinguishing it from other isomers, such as 2,7-dimethyloctacosane or 3,5-dimethyloctacosane, which may have nearly identical mass spectra. Combining RI data with mass spectral data provides a much more robust method for compound identification than either technique alone. nist.govresearchgate.net

| Retention Index (I) | Column Type | Stationary Phase | Reference |

|---|---|---|---|

| 2905 | Capillary | DB-1 | Katritzky, Chen, et al., 2000 nist.gov |

| 2905.3 | Capillary | OV-1 | Szafranek, Malinski, et al., 1994 nist.gov |

| 2905 | Capillary | Ultra-1 | Nelson, Adams, et al., 2003 nist.gov |

| 2905 | Capillary | Polydimethyl siloxane | Junkes, Castanho, et al., 2003 nist.gov |

While traditional collision-induced dissociation (CID) is a cornerstone of tandem mass spectrometry (MS/MS), it can sometimes provide insufficient fragmentation to differentiate between closely related isomers. sciex.com Advanced fragmentation techniques like Electron Activated Dissociation (EAD) offer a powerful alternative. labroots.com EAD uses tunable, low-energy electrons to induce fragmentation and can generate different, often more informative, fragment ions than CID. sciex.comresearchgate.net

Unlike CID, which typically cleaves the most labile bonds and can sometimes result in the loss of positional information, EAD can induce cleavage at different points in the molecule's backbone while preserving modifications or side chains. lcms.czsepscience.com This technique is particularly adept at elucidating positional isomers. labroots.com For 2,6-dimethyloctacosane, EAD could theoretically produce unique fragment ions that are highly specific to the 2- and 6- positions of the methyl groups, allowing for clear differentiation from other dimethyloctacosane isomers where CID spectra might be ambiguous. sepscience.com This capability to generate a richer set of diagnostic fragments makes EAD a promising tool for the detailed structural characterization of complex branched hydrocarbons. sciex.com

Mass spectral libraries are curated databases containing the EI-MS spectra of thousands of known compounds. littlemsandsailing.comscitepress.org They are fundamental tools for the identification of unknowns in GC-MS analysis. The process involves matching the experimentally obtained mass spectrum of an analyte against the spectra in the library. Major libraries include those from the National Institute of Standards and Technology (NIST) and the Wiley Registry. littlemsandsailing.commsforid.com

For 2,6-dimethyloctacosane, an experimental spectrum can be searched against the NIST Mass Spectral Library to find potential matches. nist.govnist.gov The search algorithm calculates a "match factor" indicating the similarity between the unknown spectrum and the library spectrum. A high match factor suggests a likely identification. However, as isomers can have similar spectra, a definitive identification relies on corroborating evidence. The most effective approach is to use the retention index as a secondary filter. nist.gov By comparing both the experimental mass spectrum and the experimental retention index with the library values, the confidence of the identification is significantly increased, minimizing the risk of misidentifying one isomer for another. researchgate.net

Isotopic Ratio Mass Spectrometry (IRMS) for Carbon Isotope Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the origin of organic substances by measuring the relative abundance of stable isotopes. caltech.eduwikipedia.org In the context of 2,6-dimethyloctacosane, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is employed to ascertain the carbon isotope composition (¹³C/¹²C). chiron.noresearchgate.net This method provides insights into the biosynthetic pathways and the carbon sources utilized by the organism producing the compound.

The analysis involves the combustion of the isolated 2,6-dimethyloctacosane into carbon dioxide (CO₂), which is then introduced into the mass spectrometer. The instrument measures the ratio of ¹³CO₂ to ¹²CO₂, and this ratio is expressed in delta notation (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard. researchgate.net

Variations in δ¹³C values can arise from the photosynthetic pathway of the plants at the base of the food web (e.g., C3 vs. C4 plants), providing clues about the diet and habitat of the organism from which the 2,6-dimethyloctacosane was extracted. ethz.ch

Table 1: Representative δ¹³C Values for Hydrocarbons from Different Carbon Sources

| Carbon Source | Typical δ¹³C Value Range (‰) |

| C3 Plants | -24 to -34 |

| C4 Plants | -10 to -16 |

| Crassulacean Acid Metabolism (CAM) Plants | -10 to -20 |

| Marine Algae | -18 to -22 |

Note: These are general ranges, and the specific δ¹³C value for 2,6-dimethyloctacosane would depend on the organism's diet and metabolism.

Spectroscopic Characterization (e.g., NMR, IR) for Definitive Structure Confirmation

While mass spectrometry is crucial for identifying 2,6-dimethyloctacosane, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the definitive confirmation of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the 2,6-dimethyloctacosane molecule. For long-chain alkanes, ¹³C NMR is particularly informative for resolving signals from different carbon atoms along the chain. nih.govresearchgate.net Two-dimensional NMR techniques, such as Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY), can be used to discriminate between linear and branched alkanes in a mixture. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Groups in 2,6-Dimethyloctacosane

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (methyl branches at C2, C6) | ~0.8-0.9 | ~11-20 |

| CH (methine at C2, C6) | ~1.3-1.6 | ~30-38 |

| CH₂ (backbone) | ~1.2-1.4 | ~22-34 |

| CH₃ (terminal) | ~0.8-0.9 | ~14 |

Note: These are predicted values based on general data for branched alkanes. Actual values may vary depending on the solvent and instrument parameters.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an alkane like 2,6-dimethyloctacosane is characterized by absorptions corresponding to C-H stretching and bending vibrations. orgchemboulder.comuobabylon.edu.iq The presence of methyl groups results in characteristic absorption bands. The ratio of methylene (CH₂) to methyl (CH₃) group peak heights can be used as a branching factor to characterize the structure of alkanes. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for 2,6-Dimethyloctacosane

| Vibrational Mode | Frequency Range (cm⁻¹) |

| C-H Stretch (methyl and methylene) | 2850-3000 |

| C-H Bend (methylene scissoring) | 1450-1470 |

| C-H Bend (methyl rock) | 1350-1370 |

| C-H Rock (long chain) | 720-725 |

Note: These are characteristic frequency ranges for long-chain branched alkanes.

Chemometric and Statistical Data Analysis for CHC Profile Comparison

In many biological contexts, 2,6-dimethyloctacosane is part of a complex mixture of cuticular hydrocarbons (CHCs). nih.gov Chemometrics and statistical analysis are essential for comparing the entire CHC profile between different samples, which could be individuals, species, sexes, or populations. researchgate.netnih.gov

The relative abundance of each CHC, including 2,6-dimethyloctacosane, is calculated from the peak areas in the gas chromatogram. nih.gov This compositional data is then subjected to multivariate statistical analyses.

Common Statistical Techniques:

Principal Component Analysis (PCA): A dimensionality-reduction technique used to visualize the variation and clustering within the CHC profile data. It helps in identifying the compounds that contribute most to the differences between groups.

Linear Discriminant Analysis (LDA): A supervised classification method used to find the linear combinations of CHC variables that best separate two or more groups.

These statistical methods allow researchers to determine if the presence or relative abundance of 2,6-dimethyloctacosane, in conjunction with other CHCs, can be used to differentiate between, for example, different insect species or individuals from different geographical locations. nih.gov The inclusion of dimethylalkanes in these profiles is often crucial for such differentiations. unl.eduoup.com

Table 4: Hypothetical Data Structure for Chemometric Analysis of CHC Profiles

| Sample ID | Group | n-Heptacosane (%) | 3-Methylnonacosane (%) | 2,6-Dimethyloctacosane (%) | n-Nonacosane (%) |

| A01 | Species A | 15.2 | 8.5 | 5.1 | 22.4 |

| A02 | Species A | 14.8 | 8.9 | 5.3 | 21.9 |

| B01 | Species B | 10.1 | 12.3 | 10.7 | 18.5 |

| B02 | Species B | 10.5 | 12.0 | 10.9 | 18.2 |

This table illustrates the type of data used as input for statistical analyses like PCA and LDA to compare the CHC profiles of different groups.

Chemical Synthesis and Derivatization Approaches

General Strategies for Branched Alkane Synthesis

The synthesis of long-chain branched alkanes is a challenge in organic chemistry due to the low reactivity of alkanes and the difficulty in controlling regioselectivity and stereoselectivity. Several general strategies have been developed to construct these carbon skeletons.

Key approaches often involve the coupling of smaller, functionalized building blocks, followed by the removal of the functional groups to yield the final alkane. The Grignard reaction is a cornerstone technique, where an organomagnesium halide (Grignard reagent) acts as a potent carbon nucleophile, attacking electrophilic carbons in carbonyl compounds like aldehydes and ketones. leah4sci.combyjus.comacs.org This reaction is highly effective for creating new carbon-carbon bonds. byjus.commasterorganicchemistry.com For instance, a Grignard reagent can add to a ketone to form a tertiary alcohol, which can then be deoxygenated to produce a branched alkane. leah4sci.complymouth.ac.uk

The Wittig reaction is another powerful tool, particularly for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. nih.govjgpt.co.in This olefination can be followed by catalytic hydrogenation to produce the saturated alkane backbone. researchgate.net This method is frequently employed in the synthesis of insect pheromones. jgpt.co.inresearchgate.netscirp.org

Other notable strategies include the alkylation of dithianes, which serve as masked carbonyl groups. A facile three-step synthesis using 1,3-dithiane (B146892) has been developed for creating long-chain methylated alkanes. tandfonline.com This involves the bisalkylation of a bis(dithianyl)alkane intermediate followed by desulfurization. tandfonline.com Additionally, reactions like aldol (B89426) additions and Claisen condensations are fundamental for C-C bond formation. plymouth.ac.uk For industrial applications, processes like the hydroisomerization of linear paraffins are used to introduce branching, although this typically yields complex mixtures. stackexchange.com

Interactive Table: General Synthetic Methods for Branched Alkanes

| Method | Description | Key Intermediates | Final Step | Citations |

|---|---|---|---|---|

| Grignard Reaction | Nucleophilic addition of an organomagnesium reagent (R-MgX) to a carbonyl compound. | Alcohols | Deoxygenation (e.g., via tosylation and reduction) | leah4sci.com, byjus.com, plymouth.ac.uk |

| Wittig Reaction | Reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. | Alkenes | Catalytic Hydrogenation | nih.gov, researchgate.net, jgpt.co.in |

| Dithiane Chemistry | Alkylation of a lithiated 1,3-dithiane (an acyl anion equivalent). | Dithioacetals | Desulfurization (e.g., with Raney Nickel) | tandfonline.com |

| Coupling Reactions | Formation of C-C bonds through reactions like Wurtz coupling (R-X + Na) or organocuprate addition. | Varies (e.g., organohalides) | Reduction/Deprotection | stackexchange.com |

| Hydroisomerization | Catalytic rearrangement of n-alkanes into branched isomers at high temperature and pressure. | Carbocation intermediates | Isomer Mixture | stackexchange.com |

Stereoselective Synthesis of 2,6-Dimethyloctacosane and its Stereoisomers

Achieving stereochemical control during the synthesis of 2,6-dimethyloctacosane is critical, as the biological activity of such molecules often depends on their specific 3D structure. Since 2,6-dimethyloctacosane has two chiral centers (at C2 and C6), four possible stereoisomers exist: (2R,6R), (2S,6S), (2R,6S), and (2S,6R).

A direct synthetic route for 2,6-dimethyloctacosane is not prominently detailed in the literature, but a highly relevant synthesis of the four stereoisomers of 2,6-dimethyloctane-1,8-dioic acid has been reported, and its strategy is directly applicable. nih.gov The synthesis of this related dicarboxylic acid demonstrates how to construct the C2-C6 chiral relationship. The general approach involves creating chiral building blocks and coupling them together. nih.gov

A common and powerful strategy for synthesizing chiral methyl-branched pheromones is to start from readily available chiral precursors from the "chiral pool," such as (R)- or (S)-citronellal. scirp.orgnih.gov These precursors contain a pre-existing stereocenter that can be elaborated through a series of reactions. For a molecule like 2,6-dimethyloctacosane, a synthetic plan could involve creating two key chiral fragments—one containing the C2-methyl group and another for the C6-methyl group—and then coupling them.

For example, the synthesis of other dimethyl-branched pheromones has been achieved by employing well-established procedures like the Wittig reaction or the alkylation of alkynes to connect chiral building blocks. nih.gov The synthesis of all stereoisomers of 6,14-dimethyl-2-octadecanone illustrates this principle, where enantiomers of citronellal (B1669106) were converted to the necessary chiral synthons. nih.gov

A plausible retrosynthetic analysis for a stereoisomer of 2,6-dimethyloctacosane might involve:

Final Step : Hydrogenation of a di-unsaturated precursor to yield the final alkane.

C-C Bond Formation : A coupling reaction (e.g., Grignard, Wittig, or organocuprate coupling) to connect a C6 or C7 chiral fragment to a long C22 or C23 alkyl chain.

Chiral Building Blocks : The synthesis of the key chiral fragments from known chiral starting materials, such as enantiopure hydroxy esters or terpenes like citronellol. researchgate.netscirp.org

The synthesis of the related 2,6-dimethyloctane-1,8-dioic acid utilized a chiral pool approach, starting from optically active materials to build the stereocenters, followed by chain elongation and functional group manipulation to yield the final products. nih.gov The stereoisomeric purity of the final products was confirmed via HPLC analysis after derivatization. nih.gov

Synthesis of Deuterated or Isotopically Labeled 2,6-Dimethyloctacosane for Tracing Studies

Isotopically labeled compounds are invaluable tools in biological and chemical research, used for metabolic pathway elucidation, quantitative analysis via mass spectrometry, and mechanistic studies. nih.govnih.govfrontiersin.org The synthesis of deuterated or ¹³C-labeled 2,6-dimethyloctacosane can be achieved through several methods.

A primary strategy is to incorporate the isotopic label by using deuterated building blocks during the synthesis. nih.govansto.gov.auenamine.net For example, in a synthetic route starting from smaller fragments, one of the building blocks could be prepared using deuterated reagents. N-heterocyclic carbenes (NHCs) have been shown to efficiently promote hydrogen-deuterium exchange at the formyl group of aldehydes, providing a direct route to C-1 deuterated aldehydes which are versatile synthetic precursors. nih.gov Another method involves the reduction of oximes using samarium(II) iodide (SmI₂) with heavy water (D₂O) as the deuterium (B1214612) source to produce α-deuterated primary amines, which can be further converted. acs.org

Alternatively, perdeuteration of the entire molecule or a precursor can be achieved. This often involves hydrothermal methods where the hydrocarbon is exposed to D₂O at high temperatures and pressures in the presence of a metal catalyst (e.g., platinum, palladium). ansto.gov.aucdnsciencepub.comgoogle.com This technique can be used to generate perdeuterated precursors which are then used in a synthetic route. ansto.gov.au However, such harsh conditions can sometimes lead to epimerization at chiral centers, a consideration for stereoselective labeling. researchgate.net

The application of these labeled compounds is significant. For instance, feeding organisms with deuterated fatty acid precursors has been used to unambiguously demonstrate that certain alkanes are genuine products of microalgal metabolism. oup.com Similarly, ¹³CO₂ pulse-chase labeling experiments allow researchers to trace the biosynthesis of long-chain n-alkanes in plants. frontiersin.org A deuterated version of 2,6-dimethyloctacosane could thus be used as an internal standard for quantifying the natural compound in insect cuticular extracts or to trace its transfer and metabolism during chemical communication.

Development of Synthetic Analogues for Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological function. For insect pheromones, including cuticular hydrocarbons like 2,6-dimethyloctacosane, SAR investigations involve synthesizing and testing a series of structural analogues to determine which molecular features are essential for activity. rsc.orgfrontiersin.org

The goal is to probe the specific requirements of the insect's olfactory receptors. nih.gov Key structural modifications for a branched alkane like 2,6-dimethyloctacosane would include:

Varying Chain Length : Synthesizing homologues with shorter (e.g., 2,6-dimethylheptacosane) or longer (e.g., 2,6-dimethylnonacosane) carbon backbones to determine the optimal chain length for receptor binding.

Altering Branch Position : Moving the methyl groups to different positions (e.g., 2,7-dimethyloctacosane or 3,7-dimethyloctacosane) to assess the spatial requirements of the binding pocket. The distance between the two methyl branches is often a critical parameter. rsc.org

Changing Branch Type : Replacing the methyl groups with other small alkyl groups (e.g., ethyl) to investigate steric tolerance at the binding site.

Stereochemical Analysis : As discussed, the synthesis and bioassay of all possible stereoisomers are crucial to determine if the insect's response is stereospecific. rsc.org In many cases, only one specific enantiomer or diastereomer is biologically active. frontiersin.org

These synthetic analogues, often called parapheromones, are then tested in behavioral or electrophysiological assays. The results help to build a model of the pheromone receptor and can lead to the design of more potent agonists or antagonists for use in pest management strategies. biodiversity-science.netroyalsocietypublishing.org

Theoretical and Computational Investigations

Molecular Modeling and Conformational Analysis of 2,6-Dimethyloctacosane

Molecular modeling of cuticular hydrocarbons (CHCs), including branched alkanes like 2,6-Dimethyloctacosane, is crucial for understanding their physicochemical properties, which are fundamental to their biological roles in waterproofing and chemical communication. royalsocietypublishing.org The long carbon backbone of octacosane (B166375) (C28) provides a significant hydrophobic character, while the two methyl groups at positions 2 and 6 introduce specific conformational constraints and changes in molecular packing.

The presence of methyl branches disrupts the tight, ordered packing that is characteristic of linear alkanes. royalsocietypublishing.orgoup.com This disruption lowers the melting point of the compound compared to its linear counterpart, n-octacosane. oup.com The effect of methyl branching on the physical properties of CHCs is significant; it can influence the fluidity of the entire cuticular lipid layer. royalsocietypublishing.orgoup.com Computational models can simulate these effects by calculating intermolecular forces and predicting the phase behavior of mixtures of such lipids. unlv.edu

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.govmdpi.com These models provide mathematical equations that can predict the activity or properties of new or untested molecules.

QSPR of 2,6-Dimethyloctacosane

While specific QSAR studies focusing on the pheromonal activity of 2,6-Dimethyloctacosane are not widely documented, QSPR studies have been performed on a range of long-chain methylated alkanes. One prominent QSPR model is the Abraham solvation parameter model, which uses solute descriptors to predict various physicochemical properties. mdpi.comresearchgate.net For 2,6-Dimethyloctacosane, key solute descriptors have been calculated based on gas-liquid chromatographic retention data. mdpi.comresearchgate.net These descriptors can be used to predict properties like enthalpy of sublimation and solvation. researchgate.net

Interactive Data Table: Abraham Solute Descriptors for 2,6-Dimethyloctacosane and Related Isomers

This table presents calculated L solute descriptors, which are a measure of the solute's gas-liquid partition coefficient on a stationary phase of n-hexadecane at 298.15 K. These values are derived from Kovat's retention indices. mdpi.comresearchgate.net

| Compound | Kovat's Retention Index (KI) on Squalane | Calculated L Solute Descriptor |

|---|---|---|

| 2,6-Dimethyloctacosane | 2905.0 | 14.285 |

| 2,10-Dimethyloctacosane | 2899.0 | 14.255 |

| 4,10-Dimethyloctacosane | 2895.0 | 14.235 |

| 5,15-Dimethyloctacosane | 2882.0 | 14.169 |

| 7,13-Dimethyloctacosane | 2873.0 | 14.124 |

Source: Adapted from Abraham et al., 2022. mdpi.comresearchgate.net

QSAR Context for Insect Semiochemicals

In the broader context of insect olfaction, QSAR studies have been instrumental in understanding how structural modifications to pheromones affect their activity. nih.gov These studies correlate molecular characteristics (e.g., chain length, position of double bonds or methyl branches, chirality) with physiological responses measured by techniques like electroantennography (EAG) or behavioral responses. nih.govannualreviews.orgresearchgate.net For branched alkanes, factors such as the position of the methyl group and the stereochemistry of the chiral center are critical variables in QSAR models. pnas.org Although not applied specifically to 2,6-Dimethyloctacosane in available literature, these approaches could be used to predict the olfactory activity of its various isomers or related compounds, aiding in the design of potent parapheromones for pest management. nih.govresearchgate.net

Computational Approaches to Elucidate Biosynthetic Mechanisms

The biosynthesis of methyl-branched hydrocarbons in insects is a complex process believed to involve multifunctional enzymes similar to polyketide synthases (PKS) or modifications of fatty acid synthase (FAS) pathways. researchgate.netbiorxiv.org Computational biology provides essential tools for identifying the genes and enzymes responsible for producing specific CHCs like 2,6-Dimethyloctacosane.

One powerful computational approach involves using Hidden Markov Models (HMMs) to screen genomic and transcriptomic data for sequences homologous to known PKS or FAS domains. nih.gov Researchers can search for genes containing characteristic domains such as the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains, which are the core components of these biosynthetic pathways. nih.govpnas.orgresearchgate.net The identification of a gene cluster containing these domains in an insect's genome would be strong evidence for its involvement in hydrocarbon biosynthesis. nih.govnih.gov

Furthermore, phylogenetic analysis of the identified candidate genes can help classify them and predict their function. nih.gov For instance, by comparing the sequence of a putative insect PKS with known PKS genes from fungi or bacteria whose products are characterized, it may be possible to infer the type of precursor units (e.g., methylmalonyl-CoA) used, which would be necessary for creating the methyl branches in 2,6-Dimethyloctacosane. researchgate.net While the complete genetic basis for CHC biosynthesis is still being unraveled and appears to be taxon-specific, these computational screening and analysis methods are key to navigating the vast amount of sequence data and pinpointing the specific enzymatic machinery involved. nih.gov

Docking Studies with Olfactory Receptors or Binding Proteins

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand, such as 2,6-Dimethyloctacosane) when bound to a second molecule (a receptor, such as an olfactory receptor or an odorant-binding protein) to form a stable complex. mdpi.com This method is widely used in insect olfaction research to understand the molecular basis of pheromone recognition. elifesciences.orgfrontiersin.orgresearchgate.net

The first step in this process involves the perception of semiochemicals by odorant-binding proteins (OBPs) in the sensillar lymph, which are thought to solubilize and transport these hydrophobic molecules to the olfactory receptors (ORs) located on the dendritic membrane of olfactory sensory neurons. mdpi.com

Modeling and Docking Procedure:

Receptor Modeling: Since the 3D structures of most insect ORs are not experimentally determined, homology modeling is used to build a theoretical 3D structure based on the amino acid sequence and its similarity to a known template structure, such as the cryo-EM structure of the Apocrypta bakeri Orco. elifesciences.orgfrontiersin.org

Ligand Preparation: A 3D model of 2,6-Dimethyloctacosane is generated and its energy is minimized to obtain a stable conformation.

Molecular Docking: Docking algorithms then systematically sample many possible orientations of the ligand within the binding site of the receptor. These orientations are scored based on binding energy calculations, which estimate the affinity between the ligand and the protein. mdpi.comwiley.com

For a non-polar, flexible molecule like 2,6-Dimethyloctacosane, the primary interactions within the binding pocket of an OR or OBP are expected to be hydrophobic and van der Waals forces. elifesciences.org Docking studies can identify the specific amino acid residues that form the binding pocket and interact with the ligand. mdpi.comfrontiersin.org Such studies can explain the specificity of a receptor, for example, why it might bind 2,6-Dimethyloctacosane but not its isomers or alkanes of different chain lengths. The development of databases like iORbase provides platforms for automated structural and functional predictions, including molecular docking simulations between insect ORs and pheromones. wiley.com

Emerging Research Frontiers and Applications

Integrated Omics Approaches (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding of CHC Systems

A holistic understanding of CHC systems, from biosynthesis to function, is being achieved through the integration of multiple "omics" disciplines. This systems-biology approach allows researchers to connect the genetic blueprint of an insect to its chemical phenotype and physiological responses.

Genomics: The study of an organism's complete set of DNA, or genome, provides the foundation for understanding CHC biosynthesis. By identifying and characterizing the genes involved in the production of fatty acids, elongases, desaturases, and the enzymes responsible for methyl branching and final hydrocarbon formation, scientists can unravel the genetic architecture of CHC profiles. researchgate.netnih.gov Genomic tools, such as quantitative trait loci (QTL) mapping, can pinpoint specific genetic regions associated with variations in the production of compounds like 2,6-Dimethyloctacosane. antwiki.org This knowledge is crucial for understanding how CHC profiles evolve and how they are regulated.

Proteomics: This field focuses on the large-scale study of proteins, the workhorses of the cell. In the context of CHCs, proteomics can identify the specific enzymes (proteins) that are actively involved in the biosynthetic pathways at different developmental stages or under various environmental conditions. By quantifying changes in protein expression, researchers can gain insights into the regulation of CHC production.

Metabolomics: As the comprehensive study of the complete set of small molecules (metabolites) within a cell, tissue, or organism, metabolomics provides a direct snapshot of the chemical phenotype. csic.esearlham.ac.uk For CHC research, metabolomics techniques are used to identify and quantify the full range of hydrocarbons on an insect's cuticle, including 2,6-Dimethyloctacosane. csic.es This approach can reveal subtle changes in the CHC profile in response to factors like diet, age, social environment, and health status. earlham.ac.uk

By integrating these omics datasets, researchers can construct a comprehensive picture of the CHC system. For instance, a genomic study might identify a gene predicted to be involved in branched-alkane synthesis. Proteomics could then confirm the expression of the corresponding enzyme, while metabolomics would verify the presence and quantity of the resulting branched alkane, such as 2,6-Dimethyloctacosane, on the insect's cuticle. This integrated approach is powerful for elucidating the complex interplay between genes, proteins, and metabolites that govern the chemical communication and physiological adaptation of insects. dtu.dk

Ecological Modeling of Chemical Communication Dynamics

The role of CHCs in chemical communication is not static; it is a dynamic process influenced by a multitude of ecological factors. Ecological modeling is emerging as a powerful tool to simulate and predict these complex interactions. By creating mathematical and computational models, researchers can explore how factors like population density, environmental conditions, and the spatial distribution of individuals affect the efficacy of chemical signals.

For example, a model could simulate the dispersal of 2,6-Dimethyloctacosane from an insect's cuticle into the surrounding environment under different temperature and airflow conditions. This can help predict the active space of the chemical signal—the area over which it can be detected by other insects. Furthermore, models can be developed to understand how the temporal patterns of CHC expression, which can vary throughout the day, influence social interactions like mating or aggregation. nih.gov

These models can also incorporate the sensory perception of the receiving insect, predicting how changes in the chemical blend of a CHC profile might alter its recognition by a conspecific. By integrating data on CHC production, environmental variables, and insect behavior, ecological models can provide valuable insights into the evolution of chemical communication systems and how they might be disrupted by environmental changes or control interventions.

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate identification and quantification of complex CHC mixtures are fundamental to advancing our understanding of their biological roles. While Gas Chromatography-Mass Spectrometry (GC-MS) has been the cornerstone of CHC analysis for decades, new analytical techniques are emerging that offer enhanced sensitivity, specificity, and the ability to analyze a wider range of compounds. nih.govresearchgate.net

Established and Advanced Analytical Techniques for CHC Analysis

| Technique | Description | Advantages | Limitations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and retention times, followed by mass analysis for identification. | High resolution, well-established libraries for identification, quantitative. researchgate.netmdpi.com | Limited to volatile and thermally stable compounds; may not detect very-long-chain CHCs. escholarship.org |

| Silver-Assisted Laser Desorption/Ionization Mass Spectrometry (Ag-LDI-MS) | A soft ionization technique that allows for the analysis of larger, less volatile molecules with the aid of silver ions. | Can detect very-long-chain hydrocarbons (beyond C40) not easily analyzed by standard GC-MS. escholarship.org | May not distinguish between isomers (e.g., different methyl-branch positions) as effectively as GC-MS. escholarship.org |

| Direct Analysis in Real Time-Mass Spectrometry (DART-MS) | An ambient ionization technique that allows for the rapid analysis of samples in their native state with little to no preparation. | Rapid, high-throughput, can be used on living specimens, minimizing sample preparation. biorxiv.org | May be less effective for non-polar compounds like n-alkanes which do not readily protonate. biorxiv.org |

These novel techniques are expanding the analytical toolkit for chemical ecologists. Ag-LDI-MS, for instance, has revealed the existence of very-long-chain CHCs in some insect species that were previously undetected by conventional GC-MS. escholarship.org DART-MS offers the exciting possibility of analyzing the CHC profile of a living insect in real-time, allowing researchers to correlate changes in the chemical signature with specific behaviors. nih.gov The continued development of such sensitive and specific analytical methods will be crucial for deciphering the subtle yet significant variations in CHC profiles that mediate complex insect behaviors.

Applications in Pest Management and Biological Control Based on Chemical Ecology

The growing understanding of the role of CHCs, including branched alkanes like 2,6-Dimethyloctacosane, in insect communication and physiology is opening up new avenues for the development of environmentally friendly pest management strategies. csic.es By harnessing the chemical ecology of pests, it is possible to devise targeted and sustainable control methods.

Attractants and Repellents: Specific CHCs can act as attractants, luring pests to traps, or as repellents, protecting crops from infestation. researchgate.netnih.gov For example, certain alkanes have been shown to have repellent properties against some insect species. researchgate.net The identification of key branched alkanes involved in host recognition could lead to the development of novel repellents that disrupt the pest's ability to locate its target crop.

Mating Disruption: Many insects use CHCs as close-range sex pheromones. By permeating the environment with synthetic versions of these compounds, it is possible to confuse males and disrupt mating, thereby reducing the reproductive success of the pest population. Short-chain alkanes have been shown to act as synergists, enhancing the effectiveness of sex pheromones used in mating disruption strategies for moth pests. ct.gov

Synergists for Insecticides: Some CHCs can enhance the efficacy of existing insecticides. This can lead to a reduction in the amount of insecticide needed for effective control, minimizing the impact on non-target organisms and the environment.

Kairomones for Biological Control Agents: Natural enemies of pests, such as parasitoids and predators, often use the CHCs of their prey as kairomones to locate them. nih.gov The parasitic wasp Eretmocerus mundus, for instance, is thought to use dimethylalkanes to mark its host, the silverleaf whitefly. nih.gov By identifying and synthesizing these kairomones, it may be possible to attract and retain biological control agents in the target area, enhancing their effectiveness in suppressing pest populations.

These chemical ecology-based approaches offer a more targeted and sustainable alternative to broad-spectrum insecticides, forming a key component of Integrated Pest Management (IPM) programs. csic.esnih.gov

Exploration of New Biological Sources and Functions of Branched Alkanes

Research into the distribution and function of branched alkanes across the insect world continues to reveal their widespread importance. While the primary roles of CHCs in preventing desiccation and mediating communication are well-established, the specific functions of individual compounds like 2,6-Dimethyloctacosane are still being elucidated. antwiki.orgwikipedia.org

One notable example is the identification of 2,6-Dimethyloctacosane in the cuticular lipids of the Colorado potato beetle, Leptinotarsa decemlineata. irac-online.orgk-state.edu This beetle is a major pest of potato crops worldwide, and understanding the composition of its cuticular hydrocarbons is a critical step in deciphering its chemical ecology. wikipedia.orgk-state.eduresearchgate.netlu.se The presence of this specific dimethylalkane could play a role in various aspects of its biology, such as mate recognition, aggregation, or defense against predators and pathogens.

Furthermore, studies on various insect orders, particularly social insects like ants, have shown that dimethylalkanes are important components of their recognition cues. ct.gov These compounds contribute to the colony-specific odor that allows individuals to distinguish nestmates from intruders. ct.gov The specific branching patterns and chain lengths of these alkanes can encode a vast amount of information, contributing to the complexity of social insect communication. researchgate.net

The exploration of new insect species from diverse habitats will undoubtedly lead to the discovery of novel branched alkanes and new biological functions. This research is essential for a broader understanding of insect evolution, chemical ecology, and for identifying new chemical targets for pest control.

Biotechnological Production of Specific Branched Alkanes

The chemical synthesis of complex branched alkanes like 2,6-Dimethyloctacosane can be challenging and expensive. Biotechnology offers a promising alternative for the sustainable and cost-effective production of these valuable compounds. openaccessgovernment.org By harnessing the metabolic machinery of microorganisms like bacteria and yeast, it is possible to produce specific hydrocarbons through metabolic engineering. escholarship.orgnih.gov

The core principle of this approach is to introduce the genes responsible for hydrocarbon biosynthesis into a microbial host. This typically involves engineering the host's fatty acid metabolism to produce the desired long-chain fatty acid precursors. nih.gov Subsequently, enzymes that can introduce methyl branches and convert the fatty acid derivatives into alkanes are expressed.

Key Steps in the Biotechnological Production of Branched Alkanes

Host Selection: Choosing a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae, that is well-characterized and amenable to genetic modification.

Pathway Engineering: Introducing and optimizing the expression of genes encoding the enzymes for fatty acid synthesis, elongation, and branching.

Hydrocarbon Conversion: Expressing an enzyme, such as a P450 fatty acid decarboxylase, to convert the fatty acid precursor into the final alkane product.

Fermentation and Optimization: Cultivating the engineered microorganisms in bioreactors and optimizing conditions to maximize the yield of the target branched alkane.

This technology is rapidly advancing and has the potential to produce a wide range of insect semiochemicals, including pheromones and other cuticular hydrocarbons. nih.govnih.gov The biotechnological production of 2,6-Dimethyloctacosane could provide a sustainable source of this compound for research purposes and for the development of novel pest management strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.